

Application Notes & Protocols: Determining the Solution Structure of Coprisin using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Coprisin	
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These application notes provide a detailed overview and protocol for determining the threedimensional solution structure of **Coprisin**, a defensin-like antimicrobial peptide from the dung beetle Copris tripartitus, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

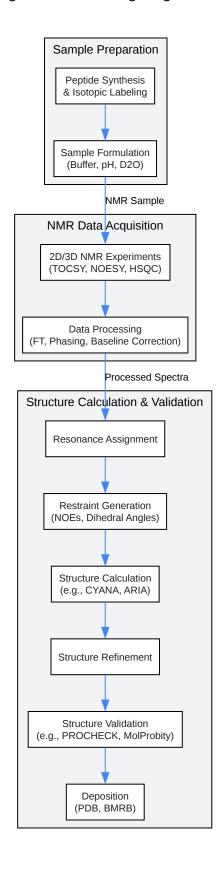
Coprisin is a 43-amino acid, cationic, cysteine-rich antimicrobial peptide that exhibits a cysteine-stabilized α/β motif.[1][2] Understanding its high-resolution structure in solution is crucial for elucidating its mechanism of action, guiding structure-activity relationship (SAR) studies, and developing it as a potential therapeutic agent. Solution NMR spectroscopy is the primary method for determining the atomic-resolution structure of small proteins and peptides like **Coprisin** in a near-native environment.[1][3] The solution structure of **Coprisin** has been determined and is available in the Protein Data Bank (PDB) under the accession code 2LN4.[1]

This document outlines the key steps, from sample preparation to structure calculation and validation, for replicating and understanding the NMR-based structural determination of **Coprisin**.

Overall Experimental Workflow



The process of determining the solution structure of **Coprisin** via NMR spectroscopy can be broken down into several key stages. The following diagram illustrates the typical workflow.





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Caption: Workflow for **Coprisin** structure determination by NMR.

Experimental Protocols

Proper sample preparation is critical for acquiring high-quality NMR data. For peptides like **Coprisin**, isotopic labeling is often necessary to resolve spectral overlap and enable heteronuclear NMR experiments.

Protocol:

- Peptide Expression and Purification:
 - Coprisin is typically produced recombinantly in an expression system like Pichia pastoris.
 - For structural studies, uniform labeling with ¹⁵N and/or ¹³C is required. This is achieved by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
 - The expressed peptide is then purified to >95% homogeneity using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
- NMR Sample Formulation:
 - Lyophilized, isotopically labeled Coprisin is dissolved in a suitable buffer.
 - Based on the deposited structure (PDB ID: 2LN4), the sample conditions are:
 - Solvent: 90% H₂O / 10% D₂O. The D₂O is essential for the deuterium lock of the NMR spectrometer.[1][2]
 - pH: 4.3.[1][2] The pH should be carefully adjusted using dilute HCl or NaOH.
 - Concentration: A typical concentration for peptide NMR is 0.5-1.0 mM.
 - The final solution is transferred to a high-quality, clean NMR tube.



A series of 2D and potentially 3D NMR experiments are required to obtain resonance assignments and structural restraints. All spectra are typically recorded at a constant temperature, for example, 298 K (25 °C).

Table 1: Key NMR Experiments for **Coprisin** Structure Determination

Experiment	Purpose	Information Obtained
2D ¹ H- ¹ H TOCSY	Assign spin systems	Correlates all protons within a single amino acid residue.
2D ¹ H- ¹ H NOESY	Obtain distance restraints	Correlates protons that are close in space (< 5-6 Å), regardless of their position in the sequence. This is the primary source of structural information.
2D ¹⁵ N- ¹ H HSQC	Assign backbone amides	Correlates each backbone amide proton with its directly bonded ¹⁵ N atom, providing a unique peak for each non-proline residue.
3D ¹⁵ N-edited TOCSY-HSQC	Link sequential spin systems	Correlates the amide proton and nitrogen of one residue with the sidechain protons of the same residue.
3D ¹⁵ N-edited NOESY-HSQC	Resolve NOE overlap	Separates the NOESY spectrum into a third dimension based on the ¹⁵ N chemical shift, aiding in the assignment of ambiguous NOEs.

General Acquisition Parameters (Example):

These are typical parameters and should be optimized for the specific instrument and sample.



Parameter	2D NOESY	2D ¹⁵ N- ¹ H HSQC
Spectrometer	600-800 MHz	600-800 MHz
Temperature	298 K	298 K
Mixing Time (τm)	100-200 ms	N/A
Spectral Width (¹H)	12-14 ppm	12-14 ppm
Spectral Width (15N)	N/A	30-35 ppm
Acquisition Time	~0.1 s	~0.1 s
Relaxation Delay	1.5 s	1.0 s

The final 3D structure is calculated from the experimentally derived restraints.

Protocol:

- Resonance Assignment: Using the suite of NMR spectra (TOCSY, NOESY, HSQC), the chemical shifts for the backbone and sidechain atoms are assigned to specific residues in the Coprisin sequence.
- Generation of Structural Restraints:
 - Distance Restraints: Cross-peaks from the NOESY spectra are integrated. The volume of each peak is inversely proportional to the sixth power of the distance between the two corresponding protons. These are categorized as strong (1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å) restraints.
 - Dihedral Angle Restraints: Backbone φ and ψ torsion angles can be predicted from ¹Hα,
 ¹³Cα, ¹³Cβ, and ¹³CO chemical shifts using programs like TALOS+.
 - Hydrogen Bond Restraints: Slowly exchanging amide protons, identified in H/D exchange experiments, can be used to define hydrogen bonds in secondary structure elements.
- Structure Calculation: Software such as CYANA, ARIA, or XPLOR-NIH is used to calculate
 an ensemble of structures that satisfy the experimental restraints.[5] This is typically done
 using a torsion angle dynamics or simulated annealing protocol.



- Structure Refinement: The initial ensemble of structures is often refined in a water or implicit solvent model to improve stereochemical quality and packing.
- Validation: The final structure ensemble is validated using programs like PROCHECK and MolProbity to assess its stereochemical quality (e.g., Ramachandran plot statistics, bond lengths, and angles).

Data Presentation: Structural Statistics for Coprisin (PDB: 2LN4)

The quality of an NMR structure is represented by a set of statistics for the final ensemble of conformers. The following table summarizes the type of data that would be generated.

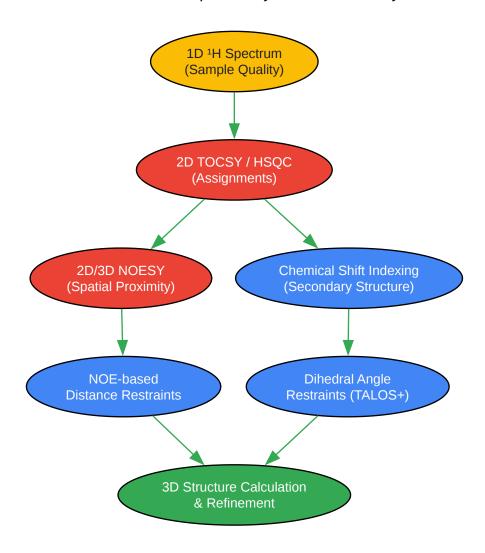
Table 2: Example Structural Statistics for a Coprisin NMR Ensemble

Parameter	Value
PDB Accession Code	2LN4
BMRB Accession Code	18146
Number of NOE Restraints	
Intra-residue	Data from BMRB
*Sequential (i-j
*Medium-range (i-j
*Long-range (i-j
Dihedral Angle Restraints	Data from BMRB
Ramachandran Plot Statistics	
Residues in most favored regions	>90%
Residues in allowed regions	<10%
Residues in disallowed regions	<1%
RMSD from mean structure (backbone atoms)	< 1.0 Å



Logical Relationships in Structure Determination

The relationship between NMR data and the final structure is hierarchical. Initial 1D and 2D data provide the foundation for more complex analyses that ultimately define the 3D fold.



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Caption: Data hierarchy in NMR structure determination.

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